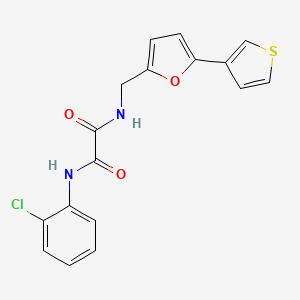

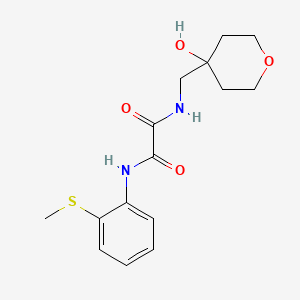

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

货号 B2666170

CAS 编号:

941987-84-4

分子量: 271.364

InChI 键: LWNKXBMMUVYKNE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It’s also known as benzopyrrole, which indicates it contains a benzene ring linked to a pyrrole ring .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature . They often have specific odors and can readily undergo electrophilic substitution due to excessive π-electrons delocalization .科学研究应用

-

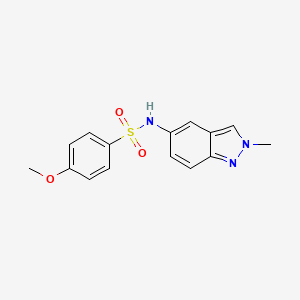

- Application : The compound is used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives .

- Method : The compound is synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .

- Results : Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

-

- Application : The compound is used as a reactant for the preparation of various derivatives .

- Method : The compound is used as a reactant for the preparation of bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl)(carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, and (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists .

- Results : The results of these reactions are not specified in the source .

-

- Application : Indole derivatives, including “1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea”, have been studied for their potential antiviral properties .

- Method : Various indole derivatives were prepared and investigated in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Some indole derivatives showed inhibitory activity against certain viruses. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

- Application : Certain indolyl and oxochromenyl xanthenone derivatives have been reported for their potential anti-HIV-1 properties .

- Method : A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .

- Results : The results of these studies are not specified in the source .

安全和危害

未来方向

属性

IUPAC Name |

1-cyclohexyl-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKXBMMUVYKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)

![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)